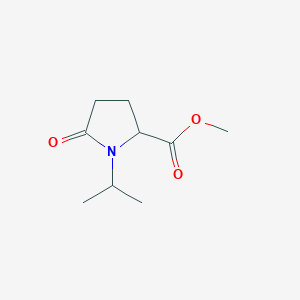

Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-oxo-1-propan-2-ylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(2)10-7(9(12)13-3)4-5-8(10)11/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRMNPXGFMAHRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(CCC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate typically involves the reaction of proline derivatives with isopropyl groups under specific conditions. . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues with Varying N-Substituents

The substituent on the nitrogen atom significantly influences the physicochemical and biological properties of pyrrolidine derivatives. Below is a comparative analysis of structurally related compounds:

Key Observations :

Comparative Physicochemical Properties

The isopropyl-substituted compound exhibits higher lipophilicity (LogP ~1.2) compared to the polar pyridinylmethyl analog (LogP ~0.5) and the unsubstituted base compound (LogP ~0.1). This trend correlates with reduced water solubility, making the target compound more suitable for lipid-rich environments .

Spectroscopic and Analytical Data Comparison

Infrared Spectroscopy (IR) :

Nuclear Magnetic Resonance (NMR) :

Biological Activity

Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate, also known by its CAS number 1001390-56-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C₉H₁₅NO₃

Molecular Weight: 185.22 g/mol

Structure: The compound features a pyrrolidine ring with a ketone and a carboxylate group, which are critical for its biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods. A common synthetic route involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures. This method is noted for its efficiency and high yield, making it suitable for both laboratory and industrial applications .

Anticancer Activity

Recent studies have investigated the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. In vitro assays using A549 human lung adenocarcinoma cells revealed that certain derivatives exhibited significant cytotoxicity, with varying degrees of effectiveness compared to standard chemotherapeutic agents like cisplatin . The following table summarizes the anticancer activity findings:

| Compound | IC₅₀ (µM) | Cell Line | Comparison Drug | Viability (%) |

|---|---|---|---|---|

| This compound | 78 | A549 | Cisplatin | 86 |

| Compound A (similar structure) | 66 | A549 | Cisplatin | 66 |

| Compound B (different substituent) | >100 | HSAEC1-KT (non-cancerous) | - | >90 |

The results indicate that while some derivatives show promise, others may not significantly outperform existing treatments.

Antimicrobial Activity

In addition to anticancer properties, this compound has been assessed for antimicrobial activity against multidrug-resistant strains of bacteria. Notably, certain derivatives demonstrated selective activity against Staphylococcus aureus strains resistant to common antibiotics . The following table details the antimicrobial efficacy:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | >64 | MRSA (Methicillin-resistant Staphylococcus aureus) |

| Compound C (related structure) | <16 | Multidrug-resistant S. aureus |

| Compound D (control) | <8 | Sensitive S. aureus |

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. This may include inhibition or activation of enzymes involved in critical biochemical pathways. For instance, its structure allows it to potentially interfere with metabolic processes in cancer cells or bacterial pathogens, leading to reduced cell viability .

Study on Anticancer Properties

A study conducted on various 5-oxopyrrolidine derivatives highlighted the structure-dependent nature of their anticancer activity. Compounds were tested at a concentration of 100 µM over a period of 24 hours against both cancerous (A549) and non-cancerous (HSAEC1-KT) cell lines. The results indicated that while some compounds were effective against cancer cells, they also exhibited cytotoxic effects on non-cancerous cells, raising concerns about selectivity .

Research on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of similar compounds against drug-resistant bacteria. The study found that certain derivatives had potent activity against strains resistant to conventional treatments, suggesting potential for development as novel antibacterial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via cyclization or alkylation reactions. For example, alkylation of lactam intermediates with isopropyl halides or gold-catalyzed reactions can introduce the isopropyl group at the pyrrolidine nitrogen . Cyclization strategies using pyroglutamate derivatives (e.g., methyl pyroglutamate) as starting materials are also reported, followed by functionalization at the 1-position . Purification often involves recrystallization or column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures).

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) are common for related pyrrolidine derivatives, with cell parameters a ≈ 10.17 Å, b ≈ 10.42 Å, c ≈ 15.17 Å, and angles α, β, γ ≈ 90–107° .

- NMR spectroscopy : Key signals include δ ~1.2–1.5 ppm (isopropyl CH3), δ ~3.7 ppm (ester OCH3), and δ ~4.2–5.0 ppm (pyrrolidine CH groups) .

- HRMS : Validates molecular weight (e.g., m/z 143.14 for the base structure) and isotopic patterns .

Advanced Research Questions

Q. What role does the isopropyl substituent play in modulating diastereoselectivity during synthesis?

- Methodological Answer : The bulky isopropyl group at N1 induces steric effects that influence transition-state geometries. For example, in diastereoselective alkylation reactions, the isopropyl group can favor cis or trans configurations at adjacent chiral centers by restricting rotational freedom . Computational modeling (e.g., DFT calculations) and NOESY NMR are used to analyze steric interactions and confirm stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.